Ethyl 2-(4-bromobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(4-bromobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a functionalized tetrahydrobenzo[b]thiophene derivative characterized by:
- 6-Methyl substitution on the tetrahydrobenzo[b]thiophene core.
- 4-Bromobenzamido group at position 2.
- Ethyl ester at position 3.
This compound is part of a broader class of tetrahydrobenzo[b]thiophene derivatives studied for their diverse pharmacological activities, including soluble epoxide hydrolase inhibition (sEHI) and N-methyl-D-aspartate receptor (NMDAR) modulation . Its synthesis typically involves derivatization of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 4506-71-2), a common precursor .
Properties
IUPAC Name |
ethyl 2-[(4-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3S/c1-3-24-19(23)16-14-9-4-11(2)10-15(14)25-18(16)21-17(22)12-5-7-13(20)8-6-12/h5-8,11H,3-4,9-10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICAPVMHPKPZOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-bromobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LAH, NaBH4
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, debrominated products
Substitution: Amino, thio, or alkoxy derivatives
Scientific Research Applications
Ethyl 2-(4-bromobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its thiophene core.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound can be used as a corrosion inhibitor and in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 2-(4-bromobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs and their differentiating features are summarized below:
Key Trends :
- Bromine Substitution : The 4-bromobenzamido group increases molecular polarizability and binding affinity to hydrophobic enzyme pockets .
- Ester Chain Length : Ethyl esters generally exhibit better metabolic stability compared to methyl esters .
- Core Modifications: Addition of heterocycles (e.g., thiazolidinone) or sulfur-containing groups expands pharmacological profiles .
Biological Activity
Ethyl 2-(4-bromobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzothiophene derivatives , characterized by a tetrahydrobenzothiophene core structure and a bromobenzamide substituent. The molecular formula is , indicating the presence of various functional groups that may influence its biological interactions.
1. Antitumor Activity
Research has indicated that derivatives of benzothiophene exhibit significant antitumor properties. For instance, compounds similar to this compound have shown cytotoxic activity against various cancer cell lines.
- Case Study : A study evaluated the antitumor activity of a related compound with an IC50 range from 23.2 to 49.9 μM against breast cancer cells (MCF-7) . The compound induced apoptosis and cell cycle arrest at the G2/M phase, demonstrating its potential as an anticancer agent.
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | 23.2 - 49.9 | Induces apoptosis; cell cycle arrest |
| Related Compound A | 52.9 - 95.9 | Moderate cytotoxicity; apoptosis induction |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in cancer progression.
- Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways leading to programmed cell death in malignant cells .
In Vitro Studies
In vitro studies have demonstrated the compound's cytotoxic effects on various cancer cell lines. For example:
- A derivative was tested against Mycobacterium tuberculosis (Mtb) with an observed minimum bactericidal concentration (MBC) of less than , showcasing its potential as an antimicrobial agent .
In Vivo Studies
Animal studies have shown improvements in hematological parameters when treated with related compounds:
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-(4-bromobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?
The compound is synthesized via a multi-step protocol:
- Step 1 : Prepare the tetrahydrobenzo[b]thiophene core using the Gewald reaction. This involves reacting cyclohexanone derivatives (e.g., 6-methylcyclohexanone) with ethyl cyanoacetate and elemental sulfur in ethanol under reflux (24–48 hours) with triethylamine as a catalyst .
- Step 2 : Introduce the 4-bromobenzamido group via amide coupling. Activate 4-bromobenzoic acid with coupling agents like HATU or EDC/HOBt, followed by reaction with the amine group on the tetrahydrobenzo[b]thiophene intermediate. Purification is typically done via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Yield Optimization : Adjust reaction temperatures (60–80°C) and solvent polarity (DMF or DMSO) to improve selectivity and yield (reported yields: 60–85%) .
Q. How is the compound structurally characterized in academic research?
Key analytical methods include:
- NMR Spectroscopy : - and -NMR to confirm substitution patterns (e.g., methyl group at position 6, bromobenzamido at position 2). Typical shifts: aromatic protons at δ 7.2–8.1 ppm, ester carbonyl at δ 166–168 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]: ~450–460 Da) and isotopic patterns for bromine .
- X-ray Crystallography : Used sparingly due to crystallization challenges, but provides definitive confirmation of stereochemistry in related tetrahydrobenzo[b]thiophene derivatives .
Q. What preliminary biological screening data exist for this compound?
While direct data are limited, structurally analogous compounds exhibit:
- Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli in derivatives with similar brominated aromatic systems .
- Anticancer Potential : IC values of 10–50 µM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, attributed to the bromobenzamido group’s halogen bonding with cellular targets .
Advanced Research Questions
Q. How does the bromine substitution impact the compound’s bioactivity compared to non-halogenated analogs?
- Mechanistic Insight : Bromine enhances binding affinity to enzymes (e.g., kinases) via halogen bonding, as shown in molecular docking studies with similar bromobenzamido-thiophene derivatives. This increases inhibitory potency by 3–5 fold compared to chlorine or hydrogen analogs .
- Metabolic Stability : Bromine reduces oxidative metabolism in liver microsomes, improving half-life (t > 2 hours in murine models) .
Q. What strategies are recommended to resolve contradictory activity data in structurally similar compounds?
- Case Study : Derivatives with methyl vs. ethyl substitutions at position 6 show divergent anticancer activities. Use 3D-QSAR modeling to correlate steric/electronic parameters with bioactivity. For example, methyl groups enhance steric complementarity in hydrophobic enzyme pockets .
- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and confirm whether activity discrepancies arise from affinity vs. solubility issues .
Q. How can reaction byproducts during synthesis be systematically identified and minimized?
- Byproduct Analysis : Use LC-MS to detect common impurities (e.g., over-alkylated products or hydrolyzed esters). For example, incomplete amide coupling generates residual amine intermediates (~5–15% yield loss) .
- Process Optimization : Replace polar aprotic solvents (DMF) with dichloromethane to suppress hydrolysis. Add molecular sieves to scavenge water during amide bond formation .
Methodological Notes
- Contradiction Handling : When conflicting bioactivity arises (e.g., methyl vs. ethyl substitutions), use free-energy perturbation (FEP) calculations to model binding interactions and guide synthetic prioritization .
- Advanced Purification : Employ preparative HPLC with C18 columns (MeCN/HO + 0.1% TFA) for high-purity (>99%) batches required for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
